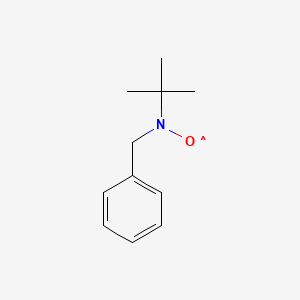

Benzyl tert-butyl nitroxide

Description

Properties

CAS No. |

24293-08-1 |

|---|---|

Molecular Formula |

C11H16NO |

Molecular Weight |

178.25 g/mol |

InChI |

InChI=1S/C11H16NO/c1-11(2,3)12(13)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |

InChI Key |

VICRAWMDVMFKFE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N(CC1=CC=CC=C1)[O] |

Origin of Product |

United States |

Synthetic Methodologies for Benzyl Tert Butyl Nitroxide and Its Derivatives

General Pathways for Nitroxide Moiety Construction

The creation of the nitroxide functional group can be achieved through several reliable synthetic routes. These methods generally involve the oxidation of precursor molecules or the addition of specific reagents to nitrogen-containing compounds.

Oxidation of Hydroxylamines and Related Precursors

The oxidation of hydroxylamines is a direct and widely employed method for the synthesis of nitroxides. nih.govjst.go.jp This transformation can be accomplished using a variety of oxidizing agents. For instance, in cellular environments, the presence of oxygen can facilitate the enzymatic oxidation of lipid-soluble hydroxylamines back to their corresponding nitroxides. nih.gov The kinetics of this process are often first-order with respect to the hydroxylamine (B1172632) concentration. nih.gov

Chemical oxidants are also frequently used. Reagents such as ferricyanide (B76249) are effective in converting hydroxylamines to nitroxyl (B88944) radicals. researchgate.net The choice of oxidant can be critical, and milder conditions are often preferred to avoid over-oxidation or degradation of the target molecule. chimia.ch Anodic oxidation in a buffered aqueous solution represents another electrochemical approach to this transformation, initially yielding nitroxides that may undergo further reactions. jst.go.jp

Addition Reactions of Organometallic Reagents to Nitrones

A versatile method for the synthesis of N,N-disubstituted hydroxylamines, which are immediate precursors to nitroxides, involves the nucleophilic addition of organometallic reagents to nitrones. researchgate.net Grignard reagents and organolithium compounds are highly effective for this purpose, reacting efficiently with nitrones over a broad temperature range. researchgate.net The rate and stereochemical outcome of these reactions can be influenced by the addition of Lewis acids that chelate to the nitrone. researchgate.net This approach provides a powerful tool for constructing complex nitrogen-containing molecules that can be subsequently oxidized to the desired nitroxides.

Oxidative Transformations of Secondary and Tertiary Amines

The direct oxidation of secondary amines presents another important pathway to nitroxides. tandfonline.comtandfonline.com A common method involves the use of hydrogen peroxide in the presence of a sodium tungstate (B81510) catalyst. tandfonline.com However, this method is often limited to water-soluble amines. For less soluble secondary amines, alternative oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) have proven to be efficient, providing high yields of the corresponding nitroxide. tandfonline.com The oxidation of secondary amines to nitrones, which can be considered intermediates in the path to nitroxides, can also be achieved using hydrogen peroxide, sometimes without the need for a metal catalyst. acs.org Other oxidants like lead, mercury, and silver oxides, or an alkaline solution of potassium ferricyanide, have also been utilized. tandfonline.com For aromatic amines, t-butyl hydroperoxide with a cobalt stearate (B1226849) catalyst or p-nitroperbenzoic acid can be effective. tandfonline.com

Specific Synthetic Routes for Benzyl (B1604629) tert-butyl Nitroxide Architectures

The synthesis of Benzyl tert-butyl Nitroxide and its derivatives often leverages the general principles outlined above, with specific adaptations to accommodate the benzyl and tert-butyl groups.

Synthesis via α-Phenyl-N-tert-butylnitrone (PBN) Derivatives

α-Phenyl-N-tert-butylnitrone (PBN) is a key intermediate and a widely recognized spin-trapping agent. nih.govresearchgate.net The synthesis of PBN itself can be achieved through the reaction of benzaldehyde (B42025) with 2-methyl-2-nitropropane (B1294617) in the presence of zinc dust and acetic acid. researchgate.net Another route to PBN involves the condensation of benzaldehyde and tert-butylamine (B42293) to form the corresponding imine, which is then oxidized. google.com Once PBN derivatives are obtained, they can serve as precursors to various nitroxide structures. The inherent reactivity of the nitrone functionality in PBN allows for further chemical modifications, leading to a diverse range of nitroxide compounds. nih.govnih.gov

Approaches to Fluorinated Phenyl tert-butyl Nitroxides

A notable strategy for synthesizing fluorinated phenyl tert-butyl nitroxides involves a two-step process. nih.govresearchgate.net This approach begins with the nucleophilic substitution of a fluorine atom in a polyfluorinated aromatic compound with tert-butylamine. nih.gov The resulting N-tert-butylaniline derivative is then oxidized to the target nitroxide. nih.govresearchgate.net For example, octafluorotoluene (B1221213) and pentafluorobenzonitrile (B1630612) have been successfully used as starting materials. nih.govresearchgate.net The oxidation of the intermediate tert-butylanilines is typically carried out using meta-chloroperoxybenzoic acid (m-CPBA), leading to the desired functionalized perfluorinated phenyl tert-butyl nitroxides in high yields. nih.govresearchgate.net This method has proven to be a convenient route for creating highly stable fluorinated nitroxide radicals. researchgate.net

Synthesis of Pyrrolidine-Based tert-butyl Nitroxides for Enhanced Stability

Pyrrolidine-based nitroxides are of particular interest due to their enhanced stability, which is crucial for applications in biological systems and materials science. Research has demonstrated that the stability of these compounds against bioreduction is significantly influenced by the nature of the substituents adjacent to the nitroxyl group. nih.gov

One effective strategy for synthesizing highly stable pyrrolidine (B122466) nitroxides involves the introduction of bulky alkyl groups near the N-O moiety. For instance, pyrrolidine nitroxides with four ethyl groups or a combination of three ethyl groups and one tert-butyl group have shown the highest resistance to reduction. nih.gov However, a challenge with these highly substituted nitroxides is their increased lipophilicity, which can limit their application in aqueous environments. nih.gov

To address this, researchers have developed synthetic routes to introduce hydrophilic functional groups into the side chains of these sterically shielded nitroxides. A common approach begins with the synthesis of tert-butyl substituted nitrones. For example, a methyl-4-nitroheptanoate or dimethyl 4-nitroheptanedioate can be reacted with sodium methylate, followed by the addition of 4,4-dimethylpent-1-en-3-one (B1622530) to form the precursor pyrroline (B1223166) N-oxides. nih.gov These intermediates can then be further functionalized.

A key reaction in this process is the addition of an organometallic reagent, such as ethinylmagnesium bromide, to the pyrroline N-oxide. This reaction can proceed without affecting other functional groups, like carboxylic esters. Subsequent hydrogenation of the newly introduced ethynyl (B1212043) group converts it to an ethyl group. nih.gov Alkaline hydrolysis of the ester groups can then yield mono- or dicarboxylic acids, introducing the desired hydrophilic character. nih.gov The final step involves purification, often by column chromatography, to isolate the target pyrrolidine-based tert-butyl nitroxide. nih.gov

An alternative method involves the direct treatment of the pyrroline N-oxide with ethyllithium (B1215237) to introduce the ethyl group. nih.gov These synthetic strategies allow for the creation of a diverse range of pyrrolidine-based tert-butyl nitroxides with tailored stability and solubility properties.

Control of Reaction Pathways and Byproduct Formation in Nitroxide Synthesis

The synthesis of nitroxides requires careful control over reaction conditions to maximize the yield of the desired product and minimize the formation of byproducts. The choice of reagents, temperature, and pH can significantly influence the reaction pathway. acs.orgmpg.de

One of the primary challenges in nitroxide synthesis is preventing over-reduction or side reactions. For instance, in the synthesis of di-tert-butyl nitroxide from t-nitrobutane, it is crucial to maintain the reaction temperature below 30°C to avoid a drastic decrease in yield. orgsyn.org The presence of moisture can also lead to induction periods before the reaction starts. orgsyn.org Furthermore, rigorous exclusion of air is necessary to prevent unwanted side reactions. orgsyn.org

During the workup procedure, the removal of hydroxylamine impurities is essential. This is typically achieved by washing the organic layer with a cold, dilute acid solution. orgsyn.org However, if not performed carefully, this step can lead to the decomposition of the desired nitroxide product. orgsyn.org

In the context of electrochemical synthesis of nitroxides from nitro compounds, the pH of the electrolyte and the current density are critical parameters for controlling selectivity. acs.orgmpg.de The reduction potential of nitroarenes to their corresponding hydroxylamines is highly pH-dependent. acs.org By carefully adjusting the pH, it is possible to favor the formation of the desired nitroxide precursor. acs.orgmpg.de For example, the formation of hydroxylamine can be achieved with high Faradaic efficiency, and this intermediate can then be oxidized to the nitroxide. acs.org

Another important consideration is the potential for the formation of other nitrogen-containing compounds. For example, the decomposition of ammonium (B1175870) nitrate, a method for producing nitrous oxide, can be difficult to control and may even lead to detonation. wikipedia.org The addition of phosphate (B84403) salts can help to favor the formation of a purer gas at lower temperatures. wikipedia.org Similarly, in reactions involving hydroxylammonium chloride and sodium nitrite (B80452), if the hydroxylamine solution is added to an excess of nitrite, toxic higher oxides of nitrogen can be formed as byproducts. wikipedia.org

Spectroscopic Characterization and Elucidation of Benzyl Tert Butyl Nitroxide Systems

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects transitions of unpaired electrons in a magnetic field. It is a primary tool for the characterization of paramagnetic species like nitroxide radicals, providing detailed information about their electronic structure and environment. For nitroxides such as Benzyl (B1604629) tert-butyl nitroxide, the key EPR parameters are the g-factor and hyperfine splitting constants, which are sensitive to the molecule's structure, dynamics, and local environment.

The EPR spectrum of a nitroxide radical is primarily defined by the interaction of the unpaired electron with the nitrogen nucleus (¹⁴N, nuclear spin I=1) and any nearby magnetic nuclei, such as protons. This interaction, known as hyperfine coupling, results in the splitting of the EPR signal into multiple lines. The magnitude of this splitting is the hyperfine splitting constant (HFSC), denoted as 'a'.

For Benzyl tert-butyl nitroxide, the spectrum is characterized by a primary triplet arising from the coupling with the ¹⁴N nucleus (a_N). Each of these lines is further split into a doublet by the coupling with the single benzylic proton (a_H). Experimental studies have reported specific isotropic HFSC values for this compound.

The g-value, or g-factor, is a dimensionless quantity that characterizes the magnetic moment of the unpaired electron. For organic radicals, the g-value is typically close to that of a free electron (g ≈ 2.0023). Deviations from this value provide insight into the electronic environment, including spin-orbit coupling. The isotropic g-value for this compound has been determined from the center of its EPR spectrum.

| Parameter | Value (Gauss) | Description |

|---|---|---|

| Nitrogen HFSC (a_N) | 14.75 | Splitting from the ¹⁴N nucleus |

| Proton HFSC (a_H) | 7.35 | Splitting from the benzylic proton |

| g-value | 2.0063 | Isotropic g-factor |

EPR spectroscopy is a powerful tool for elucidating reaction mechanisms involving radical intermediates. By identifying the specific radical species formed during a reaction, EPR provides direct evidence for proposed mechanistic pathways. For instance, this compound has been observed as a decomposition product in reactions involving other radical species. Its characteristic EPR spectrum serves as a definitive fingerprint for its presence.

Numerical simulation of experimental EPR spectra is crucial for confirming the identity of the radical and accurately determining its parameters. mdpi.com By adjusting parameters like HFSCs, g-values, and linewidths in a simulation program, a theoretical spectrum can be generated and compared to the experimental one. A close match between the simulated and experimental spectra validates the assignment of the radical structure and the extracted parameters. This process allows researchers to track the formation and decay of specific radicals like this compound, providing critical insights into reaction kinetics and mechanisms.

The shape of an EPR spectrum is highly sensitive to the rotational motion and other dynamic processes of the radical. mdpi.comnih.gov The mobility of the nitroxide, often characterized by the rotational correlation time (τ_corr), influences the averaging of anisotropic interactions (g-factor and hyperfine tensors). mdpi.com

Fast Tumbling (τ_corr < 1 ns): In low-viscosity solutions, the nitroxide tumbles rapidly, averaging out the anisotropic components. This results in a sharp, well-resolved spectrum where the isotropic g-value and HFSCs can be accurately measured.

Slow Tumbling (τ_corr > 1 ns): In more viscous media or when the nitroxide is attached to a larger molecule, the slower motion leads to incomplete averaging. This results in broadened and asymmetric spectral lines.

By analyzing the spectral lineshape, often with the aid of simulations, quantitative information about the local environment's viscosity and the radical's mobility can be obtained. mdpi.com Temperature-dependent EPR studies are also commonly employed to investigate dynamic processes, as changes in temperature alter molecular motion and can reveal information about energy barriers and conformational changes.

The hyperfine splitting constants measured from an EPR spectrum are directly proportional to the spin density of the unpaired electron at the interacting nucleus. illinois.edu This relationship allows EPR to be used as a tool to map the distribution of the unpaired electron's wavefunction across the molecule.

In nitroxide radicals, the unpaired electron is primarily localized in a p-orbital on the nitrogen and oxygen atoms of the N-O group. researchgate.net The large magnitude of the nitrogen hyperfine splitting constant (a_N) in this compound confirms that a significant portion of the spin density resides on the nitrogen atom. Furthermore, the observed coupling to the benzylic proton (a_H) indicates a degree of delocalization of the spin density from the nitroxide moiety onto the benzyl group. This delocalization occurs through hyperconjugation, providing valuable information about the electronic structure and bonding within the radical.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While EPR is the primary technique for studying the paramagnetic nitroxide radical itself, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for characterizing the diamagnetic precursors and derivatives from which the nitroxide is synthesized.

The synthesis of this compound typically starts from a hydroxylamine (B1172632) precursor, such as O-benzylhydroxylamine or N-benzyl-N-tert-butylhydroxylamine. Confirming the structure and purity of these starting materials is essential for a successful synthesis. ¹H NMR spectroscopy is a routine method for this characterization.

For example, the ¹H NMR spectrum of O-benzylhydroxylamine hydrochloride shows distinct signals for the different types of protons in the molecule. The chemical shifts (δ), splitting patterns, and integration of these signals allow for an unambiguous structural assignment. researchgate.netchemicalbook.com

| Proton Group | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CH₂- | ~5.17 | Singlet (s) | 2H |

| -C₆H₅ | ~7.42 | Singlet (s) | 5H |

| -NH₂- | ~11.0 | Broad (br) | 2H |

By verifying the structure of the hydroxylamine precursor, researchers can ensure the correct starting material is used for oxidation to the target this compound radical.

Limitations of NMR for Fast Exchange Processes in Nitroxide Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structures and dynamics. However, its application to paramagnetic species like this compound is severely limited, particularly when fast exchange processes are involved. The primary challenge stems from the presence of the unpaired electron in the nitroxide radical, which fundamentally alters the magnetic environment experienced by the surrounding nuclei.

The magnetic moment of an unpaired electron is approximately 658 times stronger than that of a proton nih.gov. This disparity leads to profound effects on the NMR spectrum, primarily through two mechanisms: extreme broadening of resonance signals and large hyperfine shifts. These phenomena often render the direct observation of nuclei in close proximity to the nitroxide group difficult, if not impossible.

Paramagnetic Relaxation Enhancement (PRE)

The dominant limitation is Paramagnetic Relaxation Enhancement (PRE), which is the significant increase in the nuclear spin relaxation rates (T₁ and T₂) caused by the fluctuating magnetic field of the unpaired electron nih.govnih.gov. The transverse relaxation time (T₂) is inversely proportional to the NMR signal's line width; a shorter T₂ results in a broader signal huji.ac.illibretexts.org. In nitroxide systems, the electron-nucleus interaction drastically shortens these relaxation times, leading to extensive line broadening. Signals from protons and other nuclei close to the nitroxide moiety can be broadened by hundreds or even thousands of hertz, often to the point where they merge with the baseline noise and become undetectable vibgyorpublishers.org. This creates a "blind sphere" around the paramagnetic center where NMR information is lost vibgyorpublishers.orgillinois.edu.

The NMR Timescale and Exchange Regimes

Chemical exchange processes, such as conformational changes or intermolecular interactions, are categorized as fast, intermediate, or slow based on their rate (k) relative to the difference in the resonance frequencies (Δν) of the exchanging sites mriquestions.comnih.gov.

Slow Exchange (k << Δν): Separate signals are observed for each state.

Fast Exchange (k >> Δν): A single, population-averaged signal is observed.

Intermediate Exchange (k ≈ Δν): Severe line broadening occurs, potentially leading to the disappearance of the signal mriquestions.com.

In nitroxide systems, the hyperfine coupling between the electron and nucleus creates a very large effective Δν. For a distinct, averaged signal to be observed under fast exchange conditions, the rate of the exchange process must be significantly faster than this large hyperfine coupling constant aip.org. Many chemical and physical processes occur on a timescale that is considered intermediate relative to this large separation, leading to profound broadening aip.org. The typical NMR experiment is sensitive to dynamics on the microsecond to millisecond timescale, whereas electron spin relaxation and molecular tumbling for small nitroxides can be in the picosecond to nanosecond range nih.govnih.gov. This fundamental mismatch in timescales is a critical limitation. If the exchange process is not rapid enough to completely average the large hyperfine interactions, the resulting NMR lines are broadened beyond detection aip.org.

The effect of exchange rates on NMR line widths in paramagnetic systems is summarized in the table below.

| Exchange Regime | Rate Condition | Expected NMR Observation in Nitroxide Systems |

| Slow | k << Δν (hyperfine) | Theoretically, distinct signals for different spin states; in practice, rarely observed due to extreme broadening from other relaxation mechanisms. |

| Intermediate | k ≈ Δν (hyperfine) | Maximum line broadening. Signals are often broadened into the baseline and become undetectable. This is a common scenario for many processes. |

| Fast | k >> Δν (hyperfine) | A single, time-averaged signal is observed. The signal is shifted (hyperfine shift) and may still be broader than in diamagnetic analogues. |

This table illustrates the conceptual relationship between exchange rates and spectral features in nitroxide NMR, where Δν is dominated by the large electron-nucleus hyperfine coupling.

Hyperfine Shifts

The following table compares the typical timescales of various molecular and spectroscopic events, highlighting the challenge for NMR studies of nitroxide radicals.

| Process | Typical Timescale (seconds) | Implication for Nitroxide NMR |

| Molecular Tumbling (small molecule) | 10⁻¹¹ – 10⁻¹⁰ | Contributes to the modulation of electron-nucleus interactions, influencing relaxation. |

| Electron Spin Relaxation (T₁e) | 10⁻⁹ – 10⁻⁷ | A key factor in determining nuclear relaxation rates (PRE). Its speed relative to other motions is critical. |

| Chemical Exchange | 10⁻⁶ – 10¹ | Can fall into the intermediate exchange regime relative to the large hyperfine coupling, causing maximal line broadening. |

| NMR Measurement Window | 10⁻³ – 1 | The NMR experiment is often too "slow" to resolve the individual states involved in faster exchange processes, leading to averaged or broadened signals. |

Data compiled from representative values in the literature nih.govaip.orgnih.govnih.gov.

Mechanistic Studies and Radical Reactivity of Benzyl Tert Butyl Nitroxide

Role in Spin Trapping Chemistry

The utility of benzyl (B1604629) tert-butyl nitroxide and its precursors in mechanistic chemistry is prominently highlighted by its role in spin trapping. This technique allows for the detection and identification of transient free radical species.

Spin trapping is a technique utilized in electron spin resonance (ESR) spectroscopy to detect short-lived free radicals. sigmaaldrich.com The method involves a diamagnetic compound, known as the spin trap, which reacts with an unstable free radical to produce a more persistent and ESR-observable radical, called a spin adduct. sigmaaldrich.com Nitrones and nitroso compounds are common classes of spin traps. nih.govacs.org

Historically, two main families of nitrone spin traps have been extensively developed: cyclic nitrones derived from 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) and linear nitrones derived from α-phenyl-N-tert-butyl nitrone (PBN). nih.govacs.org PBN is a widely used spin trap for identifying carbon-centered, oxygen-centered, and other radicals in both chemical and biological systems. sigmaaldrich.comnih.gov The fundamental reaction involves the addition of a transient radical (R•) to the C=N double bond of the nitrone, resulting in the formation of a stable nitroxide radical adduct. nih.govacs.org The stability of this adduct is often enhanced by steric hindrance, such as that provided by the tert-butyl group. ontosight.ai

The formation of a spin adduct occurs when a transient radical adds to the nitrone function of a compound like PBN. nih.govacs.org For instance, in the presence of hydroxyl radicals (HO•) and methanol, the hydroxymethyl radical (•CH2OH) is formed and subsequently trapped by PBN derivatives. nih.govacs.org The resulting spin adduct is a stable nitroxide that can be characterized by Electron Paramagnetic Resonance (EPR) spectroscopy. nih.govacs.org

The structure of these spin adducts is elucidated through the analysis of their EPR spectra. The spectra typically exhibit hyperfine splitting patterns caused by the interaction of the unpaired electron with nearby magnetic nuclei, primarily the nitrogen atom of the nitroxide group and the β-hydrogen atom from the trapped radical. nih.govacs.org For example, the spin adduct of the •CH2OH radical with PBN derivatives typically shows a triplet of doublets in the EPR spectrum. nih.govacs.org The hyperfine splitting constants (hfsc's), specifically aN (from the nitrogen nucleus) and aH (from the β-hydrogen nucleus), are characteristic of the trapped radical and provide crucial information for its identification. nih.govacs.org In studies involving the metabolism of halocarbons like carbon tetrachloride, PBN has been used to trap various radical intermediates, leading to the formation of adducts such as PBN-CCl3 and PBN-CO2-, which were identified through their distinct EPR signals. nih.gov

Below is a table of EPR hyperfine splitting constants for spin adducts formed from various para-substituted PBN derivatives and the hydroxymethyl radical.

| Nitrone | aN (G) | aH (G) |

| PBN | 15.68 | 3.39 |

| 4-F-PBN | 15.60 | 3.38 |

| 4-CF3O-PBN | 15.47 | 3.30 |

| 4-CF3-PBN | 15.42 | 3.23 |

| 4-MeS-PBN | 15.65 | 3.42 |

| 4-MeCONH-PBN | 15.70 | 3.40 |

| 4-iPr-PBN | 15.70 | 3.40 |

| 4-Ph-PBN | 15.67 | 3.38 |

| Data sourced from studies on para-substituted α-phenyl-N-tert-butyl nitrones. acs.org |

The efficiency of a spin trap is determined by the rate constant of the trapping reaction. Kinetic studies have shown that the structure of both the nitroxide and the trapped radical significantly influences the rate of trapping. canada.ca For the trapping of carbon-centered radicals by di-tert-alkyl nitroxides, the rate constant (kT) generally decreases as steric hindrance increases. canada.ca The reactivity follows the order: five-membered ring nitroxides > six-membered ring nitroxides (like TEMPO) > non-cyclic structures (like di-tert-butyl nitroxide). canada.ca

For PBN-type nitrones, the rate of radical trapping is influenced by the electronic properties of substituents on the phenyl ring. nih.govacs.org Electron-withdrawing groups at the para position significantly increase the trapping rate for hydroxymethyl radicals. acs.org This is demonstrated by the relative rate constants (kN/kPBN) of various PBN derivatives. For example, 4-CF3-PBN, which has a strong electron-withdrawing substituent, traps the hydroxymethyl radical 3.2 times faster than unsubstituted PBN. acs.org A good correlation has been observed between the spin-trapping rates and the Hammett constants (σp) of the substituents. nih.gov

The table below presents the relative second-order rate constants for the trapping of the hydroxymethyl radical by different PBN derivatives compared to PBN itself.

| Nitrone | kN/kPBN |

| 4-CF3-PBN | 3.2 |

| 4-CF3O-PBN | 1.8 |

| 4-F-PBN | 1.7 |

| PBN | 1.0 |

| 4-Ph-PBN | 0.9 |

| 4-MeCONH-PBN | 0.7 |

| 4-iPr-PBN | 0.4 |

| 4-MeS-PBN | 0.3 |

| Data calculated from studies on para-substituted PBN derivatives. acs.org |

Resonance stabilization of the carbon radical also affects the trapping rate constant. canada.ca For sterically unhindered primary radicals trapped by TEMPO, the rate constant decreases in the order: n-nonyl > benzyl > 2-naphthylmethyl, reflecting the increasing resonance stabilization of the radicals. canada.ca

Electron Transfer and Redox Characteristics

The electrochemical behavior of nitroxides like benzyl tert-butyl nitroxide is crucial for understanding their role in redox processes.

Cyclic voltammetry is a key technique for evaluating the redox potentials of nitroxides. nih.govanu.edu.auqub.ac.uk Nitroxides typically undergo a reversible one-electron oxidation to form an N-oxoammonium cation. anu.edu.auqub.ac.uk The formal redox potential (E°) of this process can be estimated as the average of the anodic (Epa) and cathodic (Epc) peak potentials. anu.edu.au

For a series of para-substituted PBNs, the redox properties were investigated, revealing a strong dependence on the electronic nature of the substituent. nih.govacs.org The reduction of the nitronyl group to a radical nitroxide anion occurs at potentials ranging from -2.21 V to -1.83 V. acs.org A derivative with a strong electron-withdrawing group, 4-CF3-PBN, was found to be the easiest to reduce and the most difficult to oxidize. nih.govacs.org This is consistent with the observation that there is a very good correlation between the redox potentials and the Hammett constants (σp) of the substituents. nih.govacs.org

The table below summarizes the first reduction and oxidation peak potentials for various para-substituted PBNs.

| Nitrone | Epc (V) | Epa (V) |

| 4-CF3-PBN | -1.83 | 1.62 |

| 4-CF3O-PBN | -1.87 | 1.60 |

| 4-F-PBN | -1.97 | 1.57 |

| PBN | -2.11 | 1.48 |

| 4-Ph-PBN | -2.06 | 1.40 |

| 4-MeCONH-PBN | -2.03 | 1.25 |

| 4-iPr-PBN | -2.18 | 1.41 |

| 4-MeS-PBN | -2.21 | 1.15 |

| Potentials measured vs Ag/AgCl. Data sourced from studies on para-substituted α-phenyl-N-tert-butyl nitrones. acs.org |

Nitroxide radicals can be generated from the homolytic cleavage of the C-O bond in alkoxyamines. rsc.org This process is central to nitroxide-mediated polymerization (NMP), a type of controlled radical polymerization. nih.govrsc.org The cleavage can be triggered by various methods, including thermal activation, chemical oxidation, or photo-induction. rsc.org

The rate of homolytic C-O bond cleavage is a critical factor and is influenced by the structure of the nitroxide. nih.gov The stability of the released nitroxide and the polarity and steric bulk of the nitroxyl (B88944) fragment all play a role in the C–ON bond homolysis. rsc.org Studies on alkoxyamines connected to a phenol (B47542) moiety have shown that oxidation can lead to spontaneous and nearly quantitative generation of nitroxides at room temperature. rsc.org

The lability of the C-O bond versus the N-O bond in alkoxyamines derived from stable aromatic nitroxides has been investigated. capes.gov.br It was found that the nature of the alkyl group attached to the oxygen atom determines the primary cleavage pathway. Alkoxyamines with primary or secondary alkyl groups tend to undergo undesired N-O bond homolysis. capes.gov.br In contrast, when the alkyl group is tertiary or a benzyl group, the desired O-C bond cleavage is the main process, which is essential for applications in controlled radical polymerization. capes.gov.br The rate constants for C-O bond cleavage have been shown to increase with the electron-donating capacity and steric demand of the substituents on the nitroxide. nih.gov

Nitroxide Participation in Oxidative Transformations

This compound, while not as commonly employed as a primary oxidant as its counterpart TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl), can participate in oxidative transformations, often acting as a mediator or a spin trap to elucidate reaction mechanisms. Its involvement is crucial in understanding the pathways of oxidation reactions, particularly in the oxidation of alcohols.

In the catalytic oxidation of benzyl alcohol, for instance, nitroxide radicals can facilitate the process in conjunction with a co-oxidant. While specific data for this compound is not extensively documented in this exact catalytic cycle, the general mechanism involves the oxidation of the nitroxide to an oxoammonium ion by a primary oxidant. This highly reactive oxoammonium ion then oxidizes the alcohol to an aldehyde or ketone, regenerating the nitroxide radical, which can then re-enter the catalytic cycle. The efficiency of this process is dependent on the nature of the nitroxide, the alcohol, the oxidant, and the reaction conditions.

The role of this compound in such transformations is often investigated using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. EPR studies can detect the presence and concentration of the nitroxide radical, providing insights into the reaction kinetics and the stability of the radical species under oxidative conditions. For example, the EPR spectrum of this compound can be monitored to observe its consumption and regeneration during an oxidation reaction, thereby confirming its participation in the catalytic cycle.

Radical Intermediacy in Complex Organic Reaction Mechanisms

The stability of the this compound radical makes it an excellent tool for studying complex organic reaction mechanisms where radical intermediates are proposed. By acting as a "spin trap," it can react with transient, highly reactive radical species to form more stable adducts that can be detected and characterized, providing concrete evidence for the existence of these fleeting intermediates.

This application is particularly valuable in multi-step syntheses and cascade reactions where the precise mechanism is not immediately obvious. The formation of a stable adduct with this compound can help to identify the specific carbon-centered or other radicals that are formed during the reaction, thus illuminating the reaction pathway.

Electron Paramagnetic Resonance (EPR) spectroscopy is the primary technique used to study these radical adducts. The EPR spectrum of the adduct provides a unique fingerprint that can be used to identify the trapped radical. The hyperfine coupling constants in the EPR spectrum, which arise from the interaction of the unpaired electron with nearby magnetic nuclei, are particularly informative.

For instance, this compound has been used as a spin probe in supramolecular systems. bfwpub.com The EPR spectrum of the nitroxide can reveal information about its environment, such as whether it is free in solution or encapsulated within a host molecule. bfwpub.com The changes in the hyperfine coupling constants of the nitrogen and benzylic hydrogen atoms can indicate the degree of exposure of the nitroxide group to the solvent and the conformation of the benzyl group. bfwpub.com

| Parameter | Description |

| Spin Trapping | A technique where a transient radical reacts with a "spin trap" molecule (e.g., this compound) to form a more stable radical (spin adduct) that can be detected by EPR spectroscopy. |

| EPR Spectroscopy | A spectroscopic technique that detects species with unpaired electrons, such as free radicals. It provides information about the structure and environment of the radical. |

| Hyperfine Coupling | The interaction between the magnetic moment of the unpaired electron and the magnetic moments of nearby atomic nuclei, which leads to the splitting of EPR spectral lines. |

Supramolecular Chemistry Involving Benzyl Tert Butyl Nitroxide As a Spin Probe

Host-Guest Complexation Phenomena

The ability of Benzyl (B1604629) tert-butyl nitroxide to form stable complexes with various host molecules is central to its application as a spin probe. These interactions are primarily driven by the hydrophobic effect and van der Waals forces, where the nonpolar benzyl and tert-butyl groups of the nitroxide seek refuge within the hydrophobic cavities of host molecules in an aqueous environment.

Inclusion Complex Formation with Cyclodextrins

Cyclodextrins, a family of cyclic oligosaccharides, are well-known for their ability to encapsulate guest molecules within their hydrophobic inner cavity. Benzyl tert-butyl nitroxide readily forms 1:1 inclusion complexes with both β-cyclodextrin and γ-cyclodextrin. The formation of these complexes is readily observed by EPR spectroscopy, as the spectrum of the nitroxide undergoes significant changes upon encapsulation. bfwpub.com

The hyperfine coupling constant of the nitrogen nucleus (aN) in the EPR spectrum is particularly sensitive to the polarity of the nitroxide's microenvironment. When this compound is in a polar aqueous solution, it exhibits a certain aN value. Upon inclusion into the less polar, hydrophobic cavity of a cyclodextrin (B1172386), this aN value decreases, providing clear evidence of complex formation. This change in the hyperfine coupling constant is a direct consequence of the shielding of the nitroxide group from the aqueous solvent.

The geometry of the inclusion complex can also be inferred from EPR and Nuclear Magnetic Resonance (NMR) data. Studies on substituted N-benzyl-tert-butyl nitroxide derivatives have shown that the substituent on the aromatic ring can influence the orientation of the guest molecule within the cyclodextrin cavity. This highlights the subtle interplay of steric and electronic effects in determining the structure of the supramolecular assembly.

Interactions with Cucurbiturils and Self-Assembled Cages

While less extensively studied than its interactions with cyclodextrins, this compound and related nitroxides also form host-guest complexes with cucurbiturils and other self-assembled cages. researchgate.net Cucurbiturils are macrocyclic compounds with a rigid, hydrophobic cavity and two polar carbonyl-fringed portals, making them excellent hosts for a variety of guest molecules.

EPR spectroscopy has been a valuable technique for investigating the formation and dynamics of these complexes. The association and dissociation processes, which often occur on a timescale of 10⁻⁵ to 10⁻⁹ seconds, are particularly well-suited for study by EPR, a range often inaccessible to other spectroscopic methods like NMR. researchgate.net Research in this area has provided valuable mechanistic insights into the dynamic nature of these supramolecular systems.

Kinetic and Thermodynamic Aspects of Complexation

A quantitative understanding of the stability and formation dynamics of this compound complexes is crucial for its application as a reliable spin probe.

Determination of Association and Dissociation Rate Constants

EPR spectroscopy is a powerful method for determining the kinetic parameters of complexation, including the association (kₐ) and dissociation (kₑ) rate constants. These parameters are essential for understanding the dynamic nature of the host-guest equilibrium.

Table 1: Kinetic Parameters for Host-Guest Complexation (Illustrative)

| Host Molecule | Guest Molecule | Association Rate Constant (kₐ) (M⁻¹s⁻¹) | Dissociation Rate Constant (kₑ) (s⁻¹) |

| β-Cyclodextrin | This compound | Data not available | Data not available |

| γ-Cyclodextrin | This compound | Data not available | Data not available |

Influence of Solvent Environment on Complex Stability and Dynamics

The stability of the inclusion complexes formed between this compound and host molecules is significantly influenced by the solvent environment. The presence of organic co-solvents, for example, can alter the hydrophobic effect, which is a primary driving force for complexation in aqueous solutions.

Table 2: Influence of Solvent on Complex Stability (Illustrative)

| Host | Guest | Solvent System | Stability Constant (K) (M⁻¹) |

| β-Cyclodextrin | This compound | Water | Data not available |

| β-Cyclodextrin | This compound | Water/Ethanol (90:10) | Data not available |

| γ-Cyclodextrin | This compound | Water | Data not available |

| γ-Cyclodextrin | This compound | Water/Methanol (90:10) | Data not available |

Conformational Dynamics of Guest Molecules within Host Cavities

Upon encapsulation, the conformational freedom of this compound is restricted. EPR spectroscopy provides a unique window into these conformational dynamics. Changes in the EPR lineshape and hyperfine coupling constants can reveal information about the rotational motion and orientation of the nitroxide within the host cavity.

For instance, the hyperfine coupling constant to the benzyl hydrogens, which are two bonds away from the unpaired electron, is sensitive to the rotation of the benzyl group around the C-N bond. bfwpub.com By analyzing these parameters, researchers can gain insights into the preferred conformation of the guest molecule when it is bound within the host. This information is critical for understanding the nature of the non-covalent interactions that govern the stability and structure of the supramolecular complex.

Benzyl Tert Butyl Nitroxide in Controlled Radical Polymerization Methodologies

Principles of Nitroxide-Mediated Polymerization (NMP)

Nitroxide-Mediated Polymerization (NMP) is a controlled radical polymerization (CRP) technique that enables the synthesis of polymers with well-defined architectures, predetermined molecular weights, and narrow molecular weight distributions. documentsdelivered.comresearchgate.net The fundamental principle of NMP lies in the reversible deactivation of growing polymer chains by stable nitroxide radicals. mdpi.com This process establishes a dynamic equilibrium between active (propagating) and dormant (nitroxide-capped) polymer chains. cmu.edu

The general mechanism of NMP involves three main stages:

Initiation: The polymerization is initiated by a conventional radical initiator, such as a peroxide or an azo compound, which decomposes upon heating to generate active radical species. These radicals then react with monomer units to start the polymer chain growth. Alternatively, a unimolecular initiator, an alkoxyamine, can be used which upon thermal homolysis generates both the initiating radical and the mediating nitroxide radical in a 1:1 ratio. mdpi.com

Propagation: The active polymer chains (P•) propagate by adding monomer units (M).

Reversible Deactivation: The key to the controlled nature of NMP is the reversible capping of the propagating radical chain end by a stable nitroxide radical (R₂NO•) to form a dormant alkoxyamine species (P-ONR₂). This dormant species is unable to react with the monomer. However, the C-ON bond in the alkoxyamine is thermally labile and can homolytically cleave to regenerate the propagating macroradical and the nitroxide radical. documentsdelivered.comcmu.edu

This reversible termination process significantly reduces the concentration of active radicals at any given time, thereby minimizing irreversible termination reactions (e.g., radical-radical coupling or disproportionation) that are prevalent in conventional free-radical polymerization. The establishment of a rapid equilibrium between the active and dormant species ensures that all polymer chains are initiated at approximately the same time and grow at a similar rate, leading to polymers with low polydispersity. This "living" characteristic of NMP allows for the synthesis of complex polymer architectures. cmu.edu

Role of Nitroxides in Polymer Molecular Weight and Architecture Control

The "living" nature of Nitroxide-Mediated Polymerization (NMP) provides exceptional control over the final polymer's molecular weight and architecture. cmu.edu This control is a direct consequence of the reversible deactivation mechanism mediated by nitroxide radicals.

Molecular Weight Control: In NMP, the number-average molecular weight (Mn) of the resulting polymer increases linearly with monomer conversion. This is because the number of polymer chains is determined by the initial concentration of the initiator, and these chains grow simultaneously as the monomer is consumed. The predictable relationship between molecular weight and conversion allows for the synthesis of polymers with targeted molecular weights by simply adjusting the monomer-to-initiator ratio. Furthermore, the rapid and reversible deactivation of propagating chains by nitroxides leads to a narrow molecular weight distribution, often characterized by low polydispersity index (PDI) values, typically below 1.3. researchgate.net

Architectural Control: The ability to maintain "living" chain ends throughout the polymerization process is a key advantage of NMP for the synthesis of complex polymer architectures. Since the alkoxyamine chain ends can be reactivated, they can serve as macroinitiators for the polymerization of a second monomer, leading to the formation of block copolymers . cmu.edu This process can be repeated to create multiblock copolymers.

Beyond linear block copolymers, NMP can be employed to create more complex architectures:

Branched Polymers: By using multifunctional initiators or polymerizing monomers with pendant functionalities that can initiate new chains, branched or graft copolymers can be synthesized.

Star Polymers: Multifunctional initiators with multiple initiating sites emanating from a central core can be used to grow several polymer arms simultaneously, resulting in star-shaped polymers.

The choice of the nitroxide mediator is crucial as its structure influences the stability of the dormant species and the equilibrium constant of the activation-deactivation process, thereby affecting the degree of control over the final polymer architecture.

Comparative Analysis with Other Nitroxide Mediators (e.g., Di-tert-butyl Nitroxide)

The efficacy of Nitroxide-Mediated Polymerization (NMP) is highly dependent on the structure of the nitroxide mediator. Different nitroxides exhibit varying degrees of control over the polymerization of different monomer families. While a direct comparative study focusing solely on Benzyl (B1604629) tert-butyl nitroxide versus Di-tert-butyl nitroxide is not extensively documented in the reviewed literature, analysis of various nitroxides provides insights into their relative performance.

Historically, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) was one of the first nitroxides used in NMP. However, its application is largely limited to the polymerization of styrenic monomers at elevated temperatures (above 120 °C). For other monomer classes like acrylates, TEMPO-mediated polymerization is inefficient due to the high stability of the dormant alkoxyamine species, which requires even higher temperatures for activation, often leading to side reactions.

Di-tert-butyl Nitroxide (DBN) has been shown to be a more versatile mediator compared to TEMPO. For instance, in the polymerization of tert-butyl acrylate (B77674), the use of DBN allowed for a controlled process at a lower temperature than that required for TEMPO-based systems. cmu.eduresearchgate.net This is attributed to the lower stability of the poly(tert-butyl acrylate)-DBN adduct, facilitating the activation-deactivation cycles at milder conditions. This broader applicability to acrylates makes DBN a more effective mediator for a wider range of monomers.

More advanced nitroxides have been developed to further expand the scope of NMP. Acyclic nitroxides with bulky substituents, such as N-tert-butyl-N-[1-diethylphosphono-(2,2-dimethylpropyl)] nitroxide (SG1 or DEPN) , have demonstrated excellent control over the polymerization of a wide variety of monomers, including styrenes, acrylates, and acrylamides, often at lower temperatures and with faster polymerization rates than both TEMPO and DBN. cmu.edukaust.edu.sa The steric hindrance and electronic effects of the phosphonylated group in SG1 contribute to a more favorable equilibrium constant for the reversible deactivation, leading to better control and lower polydispersities. cmu.edu

While specific data for Benzyl tert-butyl nitroxide is less prevalent in comparative studies, its structure, featuring a benzyl group, would influence the steric and electronic environment around the nitroxide functionality. This would, in turn, affect the stability of the corresponding alkoxyamine and the kinetics of the polymerization, making it potentially suitable for specific monomer types. The performance of any nitroxide is a delicate balance of steric and electronic factors that dictate the bond dissociation energy of the dormant species and the rates of activation and deactivation.

Kinetic Aspects and Polymerization Control Parameters

The kinetics of Nitroxide-Mediated Polymerization (NMP) are governed by the equilibrium between the dormant and active species. mdpi.com A thorough understanding of the kinetic parameters is crucial for controlling the polymerization process and achieving the desired polymer characteristics.

The key kinetic parameters in NMP are:

The activation rate constant (k_act): This constant reflects the rate of homolysis of the dormant alkoxyamine species to generate the propagating radical and the free nitroxide.

The deactivation rate constant (k_deact): This constant represents the rate of trapping of the propagating radical by the nitroxide to reform the dormant species.

A kinetic study of the polymerization of styrene (B11656) and n-butyl acrylate mediated by the acyclic β-phosphonylated nitroxide, N-tert-butyl-N-[1-diethylphosphono-(2,2-dimethylpropyl)] nitroxide (DEPN), provides a detailed example of the kinetic analysis in NMP. cmu.edukaust.edu.sa

In this study, the evolution of the concentrations of the polymeric radicals and the free nitroxide were monitored over time using electron spin resonance (ESR) spectroscopy. It was observed that after an initial period, the system reaches a pseudo-stationary state where the concentrations of both the polymeric radicals and the free nitroxide remain relatively constant. This allowed for the determination of the kinetic parameters. cmu.edu

Table 1: Kinetic Parameters for DEPN-Mediated Polymerization at 120°C

| Monomer | k_act (s⁻¹) | k_deact (L·mol⁻¹·s⁻¹) | K_eq (mol·L⁻¹) |

| Styrene | 2.5 x 10⁻³ | 7.9 x 10⁷ | 3.2 x 10⁻¹¹ |

| n-Butyl Acrylate | 1.8 x 10⁻² | 2.0 x 10⁸ | 9.0 x 10⁻¹¹ |

Data sourced from kinetic studies of DEPN-mediated polymerizations. cmu.edu

These data illustrate that the kinetic parameters are highly dependent on the monomer being polymerized.

Several parameters can be adjusted to control the polymerization:

Temperature: Increasing the temperature generally increases both k_act and the polymerization rate. However, excessively high temperatures can lead to undesirable side reactions and a loss of control.

Initiator Concentration: The initial concentration of the initiator determines the number of polymer chains and, consequently, the final molecular weight of the polymer.

Free Nitroxide Concentration: The addition of a small amount of free nitroxide at the beginning of the polymerization can improve the control over the process. The excess nitroxide helps to quickly establish the equilibrium between active and dormant species and suppresses irreversible termination reactions, leading to polymers with lower polydispersity. researchgate.net

By carefully selecting the nitroxide mediator and optimizing these control parameters, NMP can be a powerful tool for the synthesis of well-defined polymers with tailored properties.

Computational Chemistry and Theoretical Studies of Benzyl Tert Butyl Nitroxide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of benzyl (B1604629) tert-butyl nitroxide. These calculations provide a detailed picture of the electron distribution within the molecule, which is key to understanding its chemical behavior.

The unpaired electron in benzyl tert-butyl nitroxide is primarily localized in a π* molecular orbital formed from the 2p orbitals of the nitrogen and oxygen atoms of the nitroxide group. This localization is a defining feature of nitroxide radicals and is the source of their paramagnetism. DFT calculations can precisely map the spin density distribution, revealing that a significant portion of the unpaired electron density resides on the nitrogen and oxygen atoms. Minor delocalization of the spin density onto the benzyl and tert-butyl groups also occurs, influencing the molecule's reactivity and spectroscopic properties.

The electronic structure dictates the reactivity of the radical. The singly occupied molecular orbital (SOMO) energy and its spatial distribution are critical in determining how the radical will interact with other species. For instance, the spin density on the oxygen atom makes it a primary site for interactions with electrophiles and for the formation of hydrogen bonds.

Table 1: Calculated Electronic Properties of a Model Nitroxide Radical

| Property | Calculated Value | Method |

| SOMO Energy | -4.5 eV | DFT/B3LYP |

| Spin Density on N | +0.45 | DFT/B3LYP |

| Spin Density on O | +0.55 | DFT/B3LYP |

Note: The data in this table are representative values for a generic nitroxide radical, calculated using Density Functional Theory (DFT) with the B3LYP functional, to illustrate the typical electronic properties.

Prediction and Interpretation of EPR Parameters

Electron Paramagnetic Resonance (EPR) spectroscopy is a primary experimental technique for studying nitroxide radicals. Quantum chemical calculations are crucial for the accurate prediction and interpretation of EPR spectral parameters, namely the g-tensor and the hyperfine coupling constants (A-tensor).

The g-tensor is a measure of the interaction of the unpaired electron with the external magnetic field and is sensitive to the electronic environment. DFT calculations can predict the principal components of the g-tensor (gxx, gyy, gzz) with good accuracy. The anisotropy of the g-tensor provides information about the electronic structure and symmetry of the radical.

The hyperfine coupling constant (A) arises from the interaction of the electron spin with the magnetic moments of nearby nuclei, most importantly the ¹⁴N nucleus of the nitroxide group. The isotropic hyperfine coupling constant (Aiso) is directly proportional to the spin density at the nucleus. DFT calculations are widely used to compute Aiso values, which can then be compared with experimental EPR spectra to confirm the radical's identity and to understand the distribution of the unpaired electron. For this compound, hyperfine coupling to the benzylic protons is also an important spectral feature that can be predicted computationally.

Table 2: Representative Calculated EPR Parameters for a Benzyl-type Nitroxide

| Parameter | Calculated Value | Method |

| g_iso | 2.0060 | DFT/B3LYP |

| A_iso(¹⁴N) | 15.2 G | DFT/B3LYP |

| A_iso(β-H) | 8.5 G | DFT/B3LYP |

Note: These values are illustrative for a benzyl-type nitroxide radical and demonstrate the typical range of EPR parameters that can be predicted using computational methods.

Modeling Host-Guest Interactions and Conformational Landscapes

This compound is frequently used as a spin probe to study supramolecular systems. Computational modeling plays a vital role in understanding its host-guest interactions and exploring its conformational landscape upon complexation. unibo.it

Molecular mechanics and molecular dynamics (MD) simulations are employed to model the inclusion of this compound into host molecules such as cyclodextrins and cucurbiturils. unibo.it These simulations can predict the preferred orientation of the guest molecule within the host's cavity and calculate the binding free energy of the complex. Such studies have shown that the benzyl group often inserts into the hydrophobic cavity of the host, driven by favorable van der Waals interactions.

Quantum chemical calculations can then be used to refine the structures of these host-guest complexes and to analyze the intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the assembly. unibo.it These calculations can also predict how the electronic structure and EPR parameters of the nitroxide are altered upon encapsulation, providing a deeper understanding of the experimental observations.

The conformational flexibility of the benzyl group is an important aspect of its behavior. Computational methods can be used to map the potential energy surface for the rotation of the benzyl and tert-butyl groups, identifying the low-energy conformations. This conformational landscape can be influenced by the environment, such as the confinement within a host molecule, leading to changes in the observed EPR spectra.

Advanced Research Directions and Perspectives for Benzyl Tert Butyl Nitroxide

Development of Novel Benzyl (B1604629) tert-butyl Nitroxide Derivatives for Enhanced Performance

A primary focus of current research is the rational design and synthesis of novel benzyl tert-butyl nitroxide derivatives to achieve superior performance in specific applications. This often involves the introduction of various functional groups to the core structure to modulate properties such as stability, reactivity, and biological activity.

A significant area of development is in the creation of polyfunctionalized α-phenyl-tert-butyl(benzyl)nitrones, which are precursors to the corresponding nitroxides, for enhanced antioxidant capabilities. nih.govmit.eduthieme-connect.com For instance, researchers have synthesized a series of α-phenyl-N-tert-butylnitrone (PBN) derivatives with substitutions at the para-, meta-, and ortho-positions of the phenyl ring. These modifications are designed to improve their efficacy as neuroprotective agents, particularly in the context of stroke treatment where oxidative stress is a key factor. nih.govnih.gov

One study reported the synthesis of twelve novel polyfunctionalized α-phenyl-tert-butyl(benzyl)nitrones and evaluated their antioxidant properties through various assays. nih.gov Among the synthesized compounds, (Z)-N-benzyl-1-(2-(3-(piperidin-1-yl)propoxy)phenyl)methanimine oxide was identified as a particularly potent antioxidant. nih.govmit.eduthieme-connect.com This derivative exhibited significant scavenging activity against ABTS+ radicals and a strong inhibitory capacity against lipoxygenase. nih.govmit.eduthieme-connect.com Such findings underscore the potential of targeted functionalization to produce nitrone and nitroxide derivatives with highly desirable therapeutic properties. The strategic replacement of certain structural motifs, such as the quinolylnitrone group with the (Z)-N-tert-butyl-1-phenylmethanimine oxide scaffold, has been shown to alter and, in some cases, enhance the antioxidant and neuroprotective profiles of these compounds. nih.gov

The table below summarizes the antioxidant activity of selected PBN-derived nitrones, highlighting the influence of different functional groups on their radical scavenging ability.

| Derivative | Substituent | DPPH Radical Scavenging Activity (%) | Reference |

| Nitrone 7 | Phenol (B47542) group | 87.6 | acs.org |

| Nitrone 8 | Phenol group (ortho-hydroxyl, para-unsubstituted) | 88.2 | acs.org |

These findings demonstrate that the incorporation of phenol groups significantly enhances the antioxidant capacity of PBN derivatives. acs.org Ongoing research in this area continues to explore a diverse range of substituents to further refine the performance of this compound-based compounds for biomedical applications.

Integration into Multimodal Spectroscopic and Imaging Techniques

A compelling new direction in the application of this compound and related nitroxides is their integration into multimodal spectroscopic and imaging techniques. This approach combines the unique paramagnetic properties of nitroxides, detectable by Electron Paramagnetic Resonance (EPR) spectroscopy, with other imaging modalities like fluorescence microscopy or Magnetic Resonance Imaging (MRI) to provide a more comprehensive understanding of biological systems. numberanalytics.com

The development of dual fluorescence-spin label probes is a prime example of this integration. nih.gov These probes consist of a fluorescent dye and a nitroxide spin label within the same molecule. nih.gov This design allows for the complementary advantages of fluorescence lifetime imaging microscopy (FLIM) for visualization and EPR spectroscopy for quantification of the target molecule in tissues. nih.gov A key challenge in creating such probes is overcoming the quenching of fluorescence by the paramagnetic spin label. nih.gov Recent research has successfully addressed this by carefully designing the molecular structure of the dual-label compound, enabling both visualization and quantification. nih.gov

Another significant advancement is the development of nitroxide-based macromolecular contrast agents for MRI. mit.eduacs.org While monomeric nitroxides are rapidly reduced in vivo, incorporating them into polymeric nanostructures, such as brush-arm star polymers (BASP-ORCAs), enhances their stability and relaxivity. mit.eduacs.org These BASP-ORCAs can accumulate in tumor tissues, providing MRI contrast comparable to some metal-based agents. acs.orgnih.gov Furthermore, the modular nature of their synthesis allows for the incorporation of other imaging agents, such as near-infrared fluorophores, creating a multimodal probe for combined MRI and fluorescence imaging. acs.org

The table below outlines some of the multimodal imaging applications utilizing nitroxide derivatives.

| Multimodal Technique | Probe Type | Application | Reference |

| FLIM-EPR Spectroscopy | Dual fluorescence-spin label | Visualization and quantification of molecules in tissue | nih.gov |

| MRI-NIRF Imaging | Nitroxide-functionalized brush-arm star polymers (BASP-ORCAs) with near-infrared fluorophores | Tumor imaging | acs.org |

| Theranostics (MRI and therapy) | Nitroxide-based contrast agents with anti-inflammatory properties | Brain redox imaging and treatment of inflammation | nih.gov |

The ability of nitroxides to report on their microenvironment, such as polarity and pH, through changes in their EPR spectra, adds another layer of information to these multimodal approaches. nih.govbohrium.com The ongoing development of these sophisticated probes holds immense promise for advancing molecular imaging and improving the diagnosis and monitoring of diseases. numberanalytics.com

Exploration of New Catalytic and Synthetic Applications

Beyond their use as spin traps and imaging agents, this compound and related nitroxide compounds are being explored for novel applications in catalysis and organic synthesis. Their unique reactivity as stable radicals allows them to mediate or catalyze a variety of chemical transformations.

A prominent area of research is nitroxide-mediated radical polymerization (NMP). tandfonline.com This technique offers a method for controlled/"living" polymerization, allowing for the synthesis of polymers with well-defined architectures. tandfonline.comyoutube.com While TEMPO (2,2,6,6-tetramethylpiperidinyl-1-oxy) is a commonly used nitroxide in NMP, other nitroxides, such as di-tert-butyl nitroxide (DBN), have been shown to be effective. nih.govcolab.ws For instance, DBN has been used to control the polymerization of tert-butyl acrylate (B77674) at lower temperatures than those required for TEMPO-mediated systems. colab.ws The kinetics of NMP using different nitroxides and monomers, such as the copolymerization of styrene (B11656) and divinylbenzene (B73037) in supercritical carbon dioxide, are an active area of investigation. mdpi.com

In addition to polymerization, nitroxide precursors and related compounds are finding utility in a range of synthetic transformations. For example, tert-butyl nitrite (B80452) (TBN), which can generate nitroxyl (B88944) radicals, has been employed in catalyst-free C(sp2)–S coupling reactions to synthesize aryl dithiocarbamates. rsc.org TBN also serves as a versatile reagent in the synthesis of various nitrogen-containing heterocyclic compounds, such as 1,2,3-triazole-N-oxides, where it acts as a nitric oxide source. nih.gov Furthermore, TBN has been used in the oxidative deprotection of benzyl-type ethers and in the synthesis of nitriles from alkynes. thieme-connect.com

The following table summarizes some of the emerging catalytic and synthetic applications of nitroxides and related compounds.

| Application | Reagent/Catalyst | Substrates | Products | Reference |

| Controlled Radical Polymerization | Di-tert-butyl nitroxide (DBN) | tert-butyl acrylate | Poly(tert-butyl acrylate) | colab.ws |

| C(sp2)–S Coupling | tert-butyl nitrite (TBN) | Anilines, tetraalkylthiuram disulfides | Aryl dithiocarbamates | rsc.org |

| Synthesis of N-Heterocycles | tert-butyl nitrite (TBN) | Phenylhydrazine hydrochloride, 3-aminocrotononitrile | 1,2,3-triazole-N-oxides | nih.gov |

| Oxidative Deprotection | tert-butyl nitrite (TBN), DDQ (cat.) | Benzyl-type ethers | Alcohols | thieme-connect.com |

The exploration of these new catalytic and synthetic roles for this compound and its analogs is expanding the toolkit of synthetic chemists and providing novel pathways to complex molecules.

Q & A

Basic: What are the standard synthetic routes for benzyl tert-butyl nitroxide, and how can purity be optimized?

Answer:

this compound is typically synthesized via radical-mediated pathways, such as the reaction of tert-butylhydroxylamine with benzyl halides under oxidative conditions. To optimize purity:

- Purification: Use column chromatography with silica gel and non-polar solvents (e.g., hexane/ethyl acetate) to isolate the nitroxide. Monitor purity via thin-layer chromatography (TLC) with Rf ≈ 0.4–0.6 .

- Spectroscopic Validation: Confirm structure using -NMR (δ ~1.1 ppm for tert-butyl protons, δ ~4.5 ppm for benzyl CH) and electron paramagnetic resonance (EPR) to verify the persistent radical signal (g-factor ~2.006) .

Advanced: How does solvent polarity influence the stability and reactivity of this compound in radical trapping experiments?

Answer:

- Stability: In polar solvents (e.g., DMSO, water), hydrogen bonding reduces radical lifetime due to increased radical-radical termination. Non-polar solvents (e.g., toluene) enhance stability by minimizing dipole interactions .

- Reactivity: Solvent polarity modulates spin-trapping efficiency. For example, in tert-butyl alcohol, competing recombination pathways (e.g., benzhydryl-iminoxy dimerization) are suppressed due to steric hindrance, favoring nitroxide formation .

Experimental Design: Conduct EPR kinetics in varying solvents (dielectric constants: 2–80) to quantify radical decay rates. Use Arrhenius plots to correlate activation energy with solvent polarity .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- EPR Spectroscopy: Primary tool for detecting the paramagnetic nitroxide radical. Key parameters: hyperfine splitting constants (a ~14–16 G) and linewidth (ΔH ~1–3 G) .

- NMR: Use deuterated solvents (e.g., CDCl) to observe diamagnetic impurities. Suppression of radical signals in -NMR confirms paramagnetic nature.

- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular ion [M] at m/z 179.13 (CHNO) .

Advanced: How can conflicting kinetic data in nitroxide-mediated polymerization (NMP) involving this compound be resolved?

Answer:

Contradictions in polymerization rates or molecular weight distributions often arise from:

- Free Nitroxide Concentration: Excess free nitroxide (e.g., SG1) slows propagation by increasing termination. Quantify free vs. bound nitroxide via EPR or UV-vis .

- Thermal Lability: At temperatures >120°C, nitroxide decomposition generates alkoxyamines, altering kinetics. Use differential scanning calorimetry (DSC) to identify decomposition thresholds .

Methodology: Perform controlled experiments with incremental nitroxide additions and monitor conversion via -NMR or gel permeation chromatography (GPC).

Basic: What are the storage and handling protocols for this compound?

Answer:

- Storage: Keep at –20°C under inert gas (Ar/N) to prevent oxidation. Use amber vials to avoid photodegradation .

- Handling: Avoid prolonged exposure to air or moisture. Use gloveboxes for weighing and aliquoting.

Advanced: How does this compound compare to TEMPO in controlling polymer dispersity (Đ) during NMP?

Answer:

- Kinetic Control: this compound’s bulkier structure reduces chain transfer, yielding lower Đ (~1.2–1.3) vs. TEMPO (Đ ~1.4–1.6).

- Temperature Sensitivity: Operates effectively at lower temperatures (90–110°C) compared to TEMPO (>120°C), minimizing side reactions .

Validation: Compare GPC traces of polystyrene synthesized with both nitroxides under identical conditions.

Basic: What safety precautions are critical when working with this compound?

Answer:

- Toxicity: Limited data; assume mutagenic potential. Use fume hoods and PPE (gloves, goggles).

- Spill Management: Neutralize with silica-based absorbents. Avoid aqueous solutions to prevent uncontrolled radical reactions .

Advanced: Can this compound act as a dual-function agent (spin trap and catalyst) in oxidation reactions?

Answer:

Yes, in aerobic oxidations:

- Mechanism: The nitroxide stabilizes radical intermediates (e.g., α-hydroxyalkyl radicals) while mediating O activation.

- Case Study: Oxidation of benzyl alcohol to benzaldehyde achieves >90% yield at 60°C with 5 mol% nitroxide. Monitor via GC-MS and EPR to track radical intermediates .

Basic: How is this compound used in studying lipid peroxidation?

Answer:

As a spin trap:

- Protocol: Incubate with polyunsaturated fatty acids (PUFAs) under oxidative stress (e.g., Fe/HO). EPR detects lipid-derived radicals (e.g., peroxyl radicals) as adducts with hyperfine splitting patterns .

Advanced: What computational methods predict the reactivity of this compound in complex reaction environments?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.